molecular formula C19H15NO3 B250352 Methyl 4-(2-naphthoylamino)benzoate

Methyl 4-(2-naphthoylamino)benzoate

Cat. No.: B250352
M. Wt: 305.3 g/mol
InChI Key: GJMLGYXXCNTIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-naphthoylamino)benzoate, also known as MNBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MNBA is a derivative of the synthetic cannabinoid JWH-018, which is commonly used for recreational purposes. However, MNBA has been found to have unique properties that make it a valuable tool in various scientific fields.

Mechanism of Action

Methyl 4-(2-naphthoylamino)benzoate acts as a partial agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This means that this compound can activate these receptors to a certain extent, but not fully. This compound has been found to have a higher affinity for the CB1 receptor, which is primarily located in the brain and is responsible for regulating various physiological functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, such as increasing dopamine release in the brain, reducing pain perception, and altering appetite. These effects are mediated through the endocannabinoid system, which this compound interacts with.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-naphthoylamino)benzoate has several advantages as a research tool, such as its high purity and availability. This compound is also relatively stable, making it easy to handle and store. However, this compound has limitations, such as its partial agonist activity, which may not fully represent the effects of endocannabinoids in the body. This compound also has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

Methyl 4-(2-naphthoylamino)benzoate has potential applications in various scientific fields, such as neuroscience, pharmacology, and drug development. Future research can focus on investigating the specific effects of this compound on various physiological functions, as well as its potential therapeutic applications. This compound can also be used as a tool to investigate the mechanisms behind the endocannabinoid system and its role in various diseases. Additionally, further optimization of the synthesis method can lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique properties and potential applications. This compound can be synthesized through a multi-step process and has been used to investigate the endocannabinoid system and its role in various physiological processes. This compound acts as a partial agonist of the CB1 and CB2 receptors and has various biochemical and physiological effects. This compound has advantages and limitations as a research tool, and future research can focus on investigating its specific effects and potential therapeutic applications.

Synthesis Methods

Methyl 4-(2-naphthoylamino)benzoate can be synthesized through a multi-step process involving the reaction of 2-naphthoyl chloride with methyl 4-aminobenzoate. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and yield, making this compound readily available for research purposes.

Scientific Research Applications

Methyl 4-(2-naphthoylamino)benzoate has been used in various scientific studies as a tool to investigate the endocannabinoid system and its role in physiological processes. The endocannabinoid system is a complex signaling system that regulates various physiological functions, such as appetite, pain, and mood. This compound has been found to bind to cannabinoid receptors in the brain, which can help researchers understand the mechanisms behind the endocannabinoid system.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

methyl 4-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C19H15NO3/c1-23-19(22)14-8-10-17(11-9-14)20-18(21)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,21)

InChI Key

GJMLGYXXCNTIRW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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